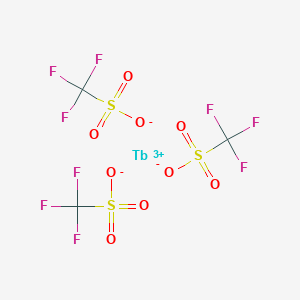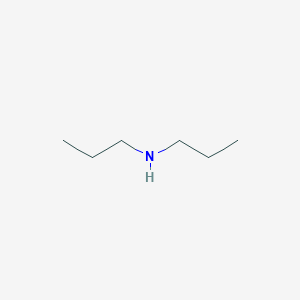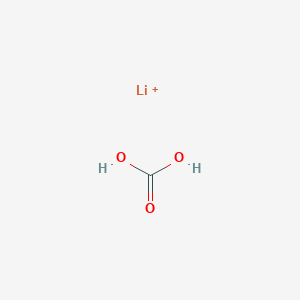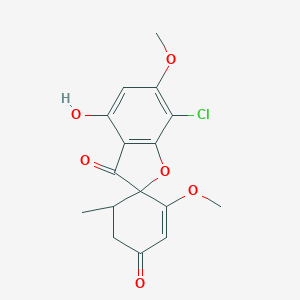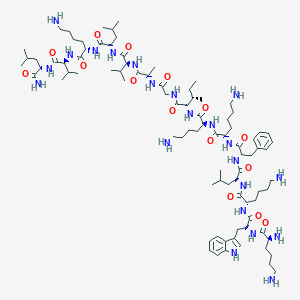
Cecropin A (1-7)-Melittin A (2-9) amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cecropin A (1-7)-Melittin A (2-9) amide, also referred to as CAMEL0, is a synthetic hybrid peptide that is composed of portions of the naturally occurring antibiotic peptide cecropin A and melittin . It exhibits better antimicrobial activity than the native molecules, but lacks the hemolytic properties of melittin . Its antimicrobial activity is not only restricted to aerobic microorganisms but also includes several gram-negative and gram-positive anaerobic microorganisms .
Synthesis Analysis
The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide involves the combination of the N-terminal region from cecropin A and the N-terminal region from melittin A . This approach was used by Mataraci and Dosler and was found to be highly effective at inhibiting methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation .
Molecular Structure Analysis
The molecular structure of Cecropin A (1-7)-Melittin A (2-9) amide is represented by the formula C89H152N22O15 . The peptide sequence is KWKLFKKIGAVLKVL-NH2 .
Chemical Reactions Analysis
Cecropin A (1-7)-Melittin A (2-9) amide has been shown to exhibit antimicrobial activity against a variety of microorganisms . This includes its ability to inhibit the formation of biofilms, which are complex communities of microorganisms that are often resistant to conventional antibiotics .
Physical And Chemical Properties Analysis
Cecropin A (1-7)-Melittin A (2-9) amide is a white powder that is soluble in water . It has a molecular weight of 1770.33 . The predicted boiling point is 1848.4±65.0°C and the predicted density is 1.169±0.06 g/cm3 .
科学的研究の応用
Antibiotic and Antimicrobial Properties
- The hybrid peptide Cecropin A (1-7)-Melittin A (2-9) amide exhibits potent antibiotic properties with a broader activity spectrum compared to Cecropin A and without the cytotoxicity of Melittin (Fernández, Ubach, Andreu, & Pons, 1996). It's effective against multidrug-resistant nosocomial isolates of Acinetobacter baumannii (Giacometti et al., 2003).
- This peptide demonstrates substantial antimicrobial activity against a range of pathogenic bacteria, suggesting its potential as an alternative antimicrobial agent (Bogucka et al., 2004).
Structural and Conformational Analysis
- Studies show that Cecropin A (1-7)-Melittin A (2-9) amide forms aggregates of amphipathic α-helices, with aggregation influencing proton-deuterium exchange in the C-terminal region, which is essential for understanding its interaction with bacterial membranes (Fernández, Ubach, Fuxreiter, Andreu, Andreu, & Pons, 1996).
Antitumoral and Antiviral Effects
- The expression of genes encoding antimicrobial peptides like Cecropin A (1-7)-Melittin A (2-9) amide in human cells has shown promising antitumoral effects, indicating potential applications in cancer gene therapy (Winder, Günzburg, Erfle, & Salmons, 1998).
- Cecropin A (1-7)-Melittin A (2-9) amide has demonstrated effectiveness against the arenavirus Junin virus and herpes simplex virus, showing its potential as an antiviral agent (Albiol Matanic & Castilla, 2004).
Membrane Permeabilization and Interaction
- This peptide is capable of permeabilizing the mitochondrial inner membrane, allowing the movement of both charged and non-charged solutes, which is crucial for understanding its mechanism of action against bacteria (Díaz-Achirica, Prieto, Ubach, Andreu, Rial, & Rivas, 1994).
General Properties
- The peptide exhibits enhanced antimicrobial activity and improved proteolytic stability compared to its parent compounds, making it a promising candidate for therapeutic applications (Ji, Li, Zhang, Zhang, & Cao, 2014).
Safety And Hazards
特性
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTUWZOBAVPERW-VZYQMWHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H152N22O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1770.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cecropin A (1-7)-Melittin A (2-9) amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

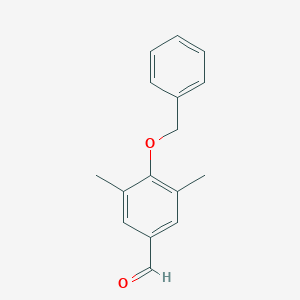
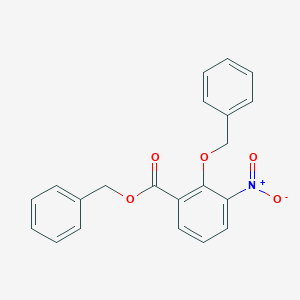
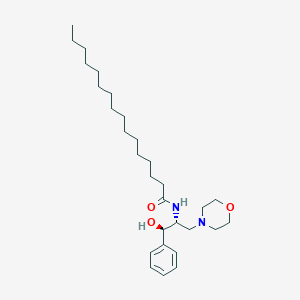
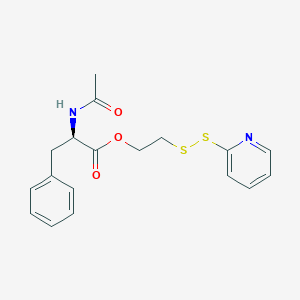
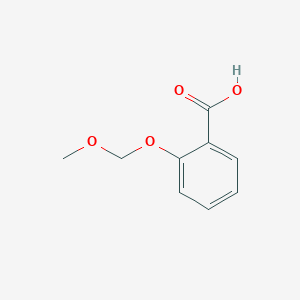

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

